molecular formula C26H40 B12801474 sec-Hexadecylnaphthalene CAS No. 94247-63-9

sec-Hexadecylnaphthalene

Cat. No.: B12801474
CAS No.: 94247-63-9
M. Wt: 352.6 g/mol
InChI Key: YRKSLYAWOBZISP-UHFFFAOYSA-N
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Description

sec-Hexadecylnaphthalene: is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: sec-Hexadecylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

sec-Hexadecylnaphthalene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sec-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Hexadecylnaphthalene
  • Octadecylnaphthalene
  • Dodecylnaphthalene

Comparison: sec-Hexadecylnaphthalene is unique due to its specific alkyl chain length and position of substitution on the naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .

Properties

CAS No.

94247-63-9

Molecular Formula

C26H40

Molecular Weight

352.6 g/mol

IUPAC Name

1-hexadecan-2-ylnaphthalene

InChI

InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3

InChI Key

YRKSLYAWOBZISP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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